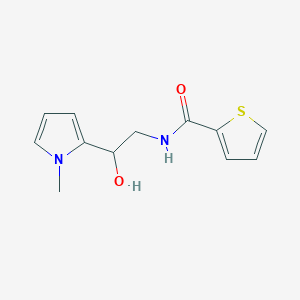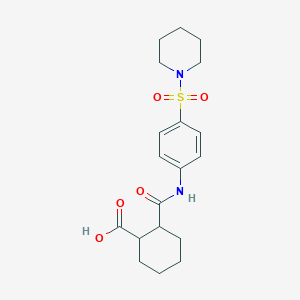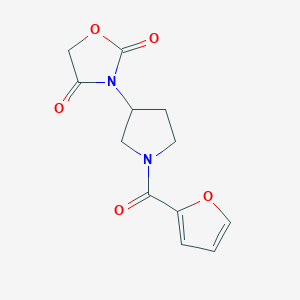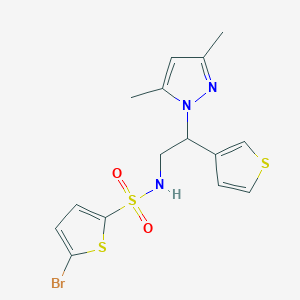![molecular formula C12H20ClN B2796341 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride CAS No. 2287344-61-8](/img/structure/B2796341.png)
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 2-[4-(2-Methylpropyl)phenyl]ethanamine, which is a derivative of phenethylamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.
Reductive Amination: The aldehyde group of 4-isobutylbenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Free Base: The resulting amine is then converted to its free base form.
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 2-[4-(2-Methylpropyl)phenyl]ethanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methylpropyl)phenyl]ethanol: A related compound with a hydroxyl group instead of an amine group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid: A carboxylic acid derivative with similar structural features.
2-[4-(2-Methylpropyl)phenyl]methanol: Another related compound with a methanol group.
Uniqueness
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride is unique due to its specific amine functionality, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs. This uniqueness makes it valuable in research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)9-12-5-3-11(4-6-12)7-8-13;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXBXPGOPDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2796261.png)

![8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2796263.png)
![N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2796269.png)

![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2796278.png)
![N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2796280.png)

